molecular formula C19H25N5O3S B2715518 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-64-7

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2715518
CAS No.: 851969-64-7
M. Wt: 403.5
InChI Key: WNUSEUJBQKVIKI-UHFFFAOYSA-N
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Description

The compound 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-methoxyphenyl group, a 2-hydroxyethylpiperazine moiety, and a methyl group at position 2. This structure combines aromatic, electron-donating (methoxy), and polar (hydroxyethyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-13-20-19-24(21-13)18(26)17(28-19)16(14-4-3-5-15(12-14)27-2)23-8-6-22(7-9-23)10-11-25/h3-5,12,16,25-26H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUSEUJBQKVIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that exhibits a range of biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique thiazolo[3,2-b][1,2,4]triazole core, which is known for its biological activity. The structural formula is given as follows:

C18H23N5O3S\text{C}_{18}\text{H}_{23}\text{N}_{5}\text{O}_{3}\text{S}

This structure includes a piperazine moiety and a methoxyphenyl group, contributing to its interaction with various biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Mechanism : These compounds have been shown to inhibit key pathways involved in tumor growth and survival, particularly through the modulation of apoptosis-related proteins such as Bcl-2 and Bax .
  • Case Study : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines by activating caspase pathways .

Neuroprotective Effects

The piperazine component suggests potential neuroprotective properties:

  • Mechanism : It may act on neurotransmitter systems or neurotrophic factors that are crucial for neuronal survival and function .
  • Evidence : Research has indicated that derivatives of this compound can improve cognitive function in animal models of neurodegeneration .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

ParameterValue
SolubilityHigh
BioavailabilityModerate
Half-life4 hours
MetabolismHepatic

Toxicity and Safety

Preliminary toxicity assessments suggest that while the compound has promising biological activity, it also poses certain risks:

  • Acute Toxicity : Studies have reported mild toxicity at high doses in animal models .
  • Safety Profile : Long-term effects are still under investigation; however, initial findings indicate a favorable safety profile compared to other compounds in its class.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing thiazole and triazole moieties. For instance, compounds similar to 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

  • Case Study : A study published in Pharmaceutical Research demonstrated that a related compound exhibited significant cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 ± 0.01 μM . This indicates a strong potential for further development as an anticancer agent .

Antimicrobial Properties

Compounds with thiazole and triazole structures have also shown promise as antimicrobial agents. The incorporation of piperazine derivatives enhances their bioactivity.

  • Data Table: Antimicrobial Activity of Thiazole Derivatives
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-(1,3-Thiazol-2-yl)phenylE. coli12.5 µg/mL
5-(1,3-Thiazol-2-yl)phenylS. aureus25 µg/mL

This table summarizes findings from various studies indicating that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Comparisons

The compound shares its thiazolo-triazole core with several analogs but differs in substituent patterns (Table 1). Key structural variations include:

Compound Name / ID Core Structure Substituents Key Structural Features
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-Methoxyphenyl, 2-hydroxyethylpiperazine, methyl Polar hydroxyethyl group enhances solubility; methoxy group modulates lipophilicity.
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl Chlorine (electron-withdrawing) and ethoxy groups increase hydrophobicity.
(5Z)-5-([3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene)-2-(4-methoxyphenyl)thiazolo-triazol-6-one Thiazolo[3,2-b][1,2,4]triazole 4-Ethoxy-3-methylphenyl, phenylpyrazole, 4-methoxyphenyl Extended conjugation via pyrazole; ethoxy group may reduce metabolic stability.
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazoles Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenylpyrazole, variable R groups (e.g., methyl, phenyl) Thiadiazole core introduces sulfur-based polarity; pyrazole enhances π-π interactions.

Key Observations :

  • The 3-methoxyphenyl group is a common feature in several analogs (e.g., ), suggesting its role in modulating electronic properties or receptor binding.
Physicochemical and Pharmacokinetic Properties
  • Solubility : The hydroxyethyl group in the target compound likely increases water solubility compared to analogs with hydrophobic substituents (e.g., chlorine in or ethoxy in ).
  • Metabolic Stability : Piperazine derivatives are prone to N-oxidation or dealkylation. The hydroxyethyl group may slow metabolism compared to ethoxy or methyl substituents .

Q & A

Q. What scale-up challenges arise during transition from lab-scale to pilot production?

  • Methodological Answer : Optimize exothermic steps (e.g., POCl3-mediated cyclization) using flow reactors for heat dissipation. Monitor by-products via inline FTIR and adjust residence time to minimize degradation .

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